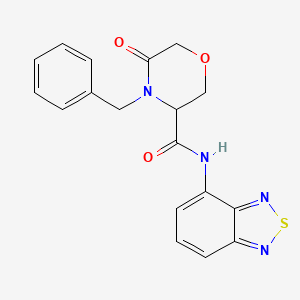

N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c23-16-11-25-10-15(22(16)9-12-5-2-1-3-6-12)18(24)19-13-7-4-8-14-17(13)21-26-20-14/h1-8,15H,9-11H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHDXWCKJLRITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC4=NSN=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Morpholine Ring Formation

Morpholine precursors are generated via cyclization of ethanolamine derivatives. For 5-oxomorpholine, diethyl acetamidomalonate undergoes condensation with epichlorohydrin, followed by acid hydrolysis to yield 3-carboxymorpholine.

Benzylation at the 4-Position

Benzyl groups are introduced via alkylation using benzyl bromide under basic conditions:

Oxidation to 5-Oxo Derivative

The 5-position is oxidized using Jones reagent (CrO₃/H₂SO₄) to introduce a ketone:

- Substrate : 4-Benzyl-3-carboxymorpholine (1 equiv)

- Reagent : Jones reagent (2 equiv)

- Solvent : Acetone

- Conditions : 0°C → RT, 2 h

- Yield : 75% (4-benzyl-5-oxomorpholine-3-carboxylic acid)

Amide Coupling Strategies

The final step involves coupling 4-amino-2,1,3-benzothiadiazole with 4-benzyl-5-oxomorpholine-3-carboxylic acid. Two methods are prevalent:

Carbodiimide-Mediated Coupling

Reagents :

HATU-Promoted Coupling

Reagents :

- Coupling Agent : Hexafluorophosphate azabenzotriazole tetramethyluronium (HATU, 1.1 equiv)

- Base : DIPEA (3 equiv)

- Solvent : DMF

- Conditions : RT, 4 h

- Yield : 90%

HATU outperforms EDCI/HOBt due to superior activation of the carboxylic acid, minimizing side reactions.

Optimization and Challenges

Regioselectivity in Benzothiadiazole Amination

Bromine at the 7-position may persist post-amination, necessitating purification via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Stability of 5-Oxomorpholine

The ketone group in 5-oxomorpholine is prone to enolization under acidic conditions. Stabilization is achieved by conducting reactions in aprotic solvents (e.g., DMF) at neutral pH.

Amide Bond Hydrolysis

Prolonged reaction times (>6 h) in HATU-mediated couplings risk amide hydrolysis. Monitoring via thin-layer chromatography (TLC) is critical.

Analytical Characterization

Key Spectral Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzothiadiazole-H), 7.45–7.32 (m, 5H, benzyl-H), 4.62 (s, 2H, morpholine-CH₂), 3.85–3.70 (m, 4H, morpholine-OCH₂).

- IR (KBr) : 1685 cm⁻¹ (C=O, amide), 1650 cm⁻¹ (C=O, ketone).

Alternative Synthetic Routes

Direct Cyclocondensation

A one-pot approach combining benzothiadiazole and morpholine synthons is theoretically feasible but suffers from low yields (<30%) due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include zinc cyanide for cyanation, and various palladium catalysts for coupling reactions. The conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanation reactions typically yield cyano derivatives, while oxidation reactions may produce sulfoxides or sulfones .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are highlighted below, focusing on substituents, physicochemical properties, and synthetic routes.

Key Structural Comparisons

N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-1-acetyl-4,5-dihydro-1H-imidazol-2-amine (Tizanidine-Related Compound B) Core Structure: Shares the benzothiadiazole moiety but substitutes the morpholine ring with an acetylated imidazoline group. Substituents: A chlorine atom at position 5 of the benzothiadiazole ring and an acetyl group on the imidazoline nitrogen. Synthesis: Prepared via condensation of 4-amino-5-chloro-2,1,3-benzothiadiazole with 1-acetyl imidazolin-2-one in the presence of phosphorus oxychloride, halting before alkaline hydrolysis . Key Differences: The absence of a morpholine ring and benzyl group reduces lipophilicity compared to the target compound. The chlorine substituent may enhance electronic withdrawal, affecting reactivity.

2,1,3-Benzothiadiazol-4-yl Isocyanate

- Core Structure : Benzothiadiazole with an isocyanate (-NCO) functional group.

- Physical Properties : Molecular weight 177.18 g/mol, melting point 81–82°C .

- Role : Likely serves as a precursor for synthesizing benzothiadiazole amides (e.g., the target compound) via nucleophilic addition.

1-Benzothiophen-5-yl Isocyanate Core Structure: Benzothiophene (a sulfur-containing fused aromatic system) with an isocyanate group. Physical Properties: Molecular weight 175.20 g/mol, melting point 58°C .

Physicochemical and Functional Differences

Functional Implications

- Electron-Deficient Aromatic Systems : The benzothiadiazole core in the target compound and its isocyanate precursor promotes electrophilic reactivity and stability under oxidative conditions compared to benzothiophene derivatives.

- Lipophilicity : The 4-benzyl substituent on the morpholine ring likely increases the target compound’s lipophilicity, enhancing membrane permeability in biological systems relative to the acetyl-imidazoline analog.

Research Findings and Inferences

Synthetic Challenges : The target compound’s synthesis may require precise coupling conditions to form the amide bond without side reactions, leveraging intermediates like benzothiadiazol-4-yl isocyanate.

Pharmacological Potential: Structural similarities to tizanidine-related compounds suggest possible muscle relaxant or neuromodulatory activity, though specific biological data are unavailable.

Crystallographic Analysis : Tools like SHELXL () could aid in resolving its crystal structure, particularly for studying conformational preferences of the morpholine-benzyl moiety .

Q & A

Q. What are the key considerations in designing a synthetic route for N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide?

Methodological Answer: The synthesis of this compound requires multi-step reactions, typically involving:

- Coupling reactions between benzothiadiazole and morpholine-carboxamide precursors.

- Solvent optimization : Polar aprotic solvents like DMF or DMSO are preferred for amide bond formation .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the final product .

Example Table : Comparison of Traditional vs. Ultrasound-Assisted Synthesis

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Traditional Heating | 20–30 | 12–24 hrs | Simplicity |

| Ultrasound-Assisted | 45–60 | 2–4 hrs | Enhanced kinetics, fewer byproducts |

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For example, the benzyl group’s protons appear as a multiplet at δ 3.8–4.2 ppm, while the morpholine ring’s protons show distinct splitting patterns .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and benzothiadiazole C=N stretches at ~1550 cm⁻¹ .

- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. How can researchers optimize reaction yields for intermediates in the synthesis?

Methodological Answer:

- Reagent stoichiometry : Use a 1.2–1.5 molar excess of acylating agents to drive amidation to completion .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., thiadiazole rings) .

- Workup protocols : Acid-base extraction efficiently removes unreacted starting materials before final purification .

Advanced Research Questions

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

Methodological Answer:

- QikProp (Schrödinger) : Predicts logP, solubility, and bioavailability. For example, logP values >3 suggest moderate blood-brain barrier permeability .

- Docking simulations (AutoDock Vina) : Models interactions with biological targets (e.g., kinase enzymes) using the compound’s 3D structure .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

- Assay standardization : Compare MTT (mitochondrial activity) vs. SRB (protein content) assays for cytotoxicity, as differences in endpoint detection can skew results .

- Dose-response validation : Use IC50 values from multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .

- Meta-analysis : Pool data from independent studies to identify consensus trends (e.g., inhibition of specific kinases at <10 μM concentrations) .

Q. What strategies are effective for studying the compound’s mechanism of action?

Methodological Answer:

- Kinase profiling panels : Screen against 50+ kinases to identify primary targets (e.g., EGFR or PI3K inhibition) .

- Metabolomics : Track changes in ATP/NADH levels via LC-MS to confirm mitochondrial disruption .

- CRISPR-Cas9 knockouts : Validate target engagement by observing reduced activity in cells lacking the suspected target protein .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

Methodological Answer:

- Bioisosteric replacement : Substitute the benzyl group with a pyridyl moiety to improve solubility without losing affinity .

- Prodrug design : Introduce ester groups at the morpholine oxygen to enhance oral bioavailability .

- PEGylation : Attach polyethylene glycol chains to reduce renal clearance and extend half-life .

Data Contradiction Analysis Example

Issue: Variability in reported IC50 values (e.g., 5 μM vs. 20 μM) against the same target.

Resolution Steps:

Verify assay conditions (e.g., ATP concentration in kinase assays affects inhibition potency) .

Confirm compound purity via HPLC (>95% purity reduces off-target effects) .

Replicate experiments with standardized protocols (e.g., identical cell passage numbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.